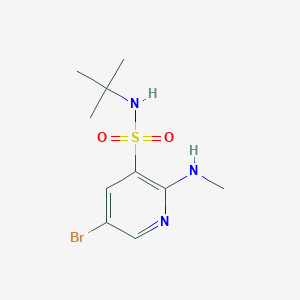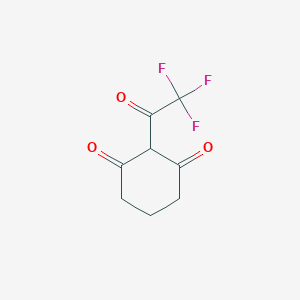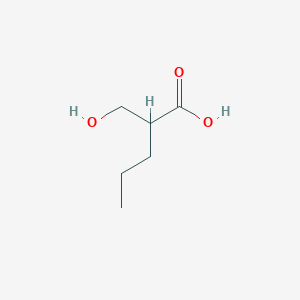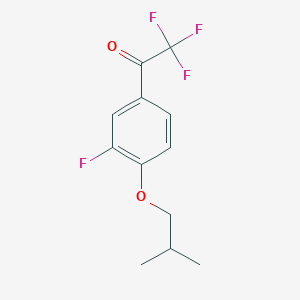
5-Bromo-N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a tert-butyl group at the nitrogen atom, a methylamino group at the 2nd position, and a sulfonamide group at the 3rd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide involves multiple steps. One of the practical and robust methods for its synthesis includes the following steps :
Bromination: Introduction of the bromine atom at the 5th position of the pyridine ring.
N-tert-butylation: Introduction of the tert-butyl group at the nitrogen atom.
Methylamination: Introduction of the methylamino group at the 2nd position.
Sulfonamidation: Introduction of the sulfonamide group at the 3rd position.
Industrial Production Methods
The industrial production of this compound involves a continuous multistep process that ensures high yield and purity. The process is designed to be scalable and efficient, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position.
Aplicaciones Científicas De Investigación
5-Bromo-N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide: Lacks the methylamino group at the 2nd position.
N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide: Lacks the bromine atom at the 5th position.
5-Bromo-2-(methylamino)pyridine-3-sulfonamide: Lacks the tert-butyl group at the nitrogen atom.
Uniqueness
5-Bromo-N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H16BrN3O2S |
|---|---|
Peso molecular |
322.22 g/mol |
Nombre IUPAC |
5-bromo-N-tert-butyl-2-(methylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C10H16BrN3O2S/c1-10(2,3)14-17(15,16)8-5-7(11)6-13-9(8)12-4/h5-6,14H,1-4H3,(H,12,13) |
Clave InChI |
ATKQXYXSPVWIFF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NS(=O)(=O)C1=C(N=CC(=C1)Br)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13086020.png)
![2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]phenazine 5,10-dioxide](/img/structure/B13086024.png)


![1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)imidazo[1,2-b]pyridazin-1-ium chloride](/img/structure/B13086036.png)
![tert-Butyl 7-(aminomethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13086051.png)


![Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate](/img/structure/B13086085.png)



